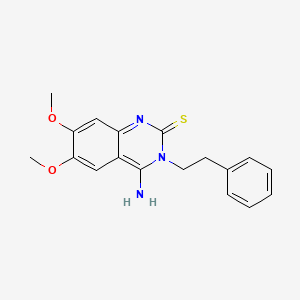

4-imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione

Descripción

4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione is a quinazolinethione derivative characterized by a 3-phenethyl substituent, 6,7-dimethoxy groups, and a 4-imino functional group.

Propiedades

IUPAC Name |

4-amino-6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-22-15-10-13-14(11-16(15)23-2)20-18(24)21(17(13)19)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYUHACDBIUHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N(C(=S)N=C2C=C1OC)CCC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325318 | |

| Record name | 4-amino-6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821626 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477848-75-2 | |

| Record name | 4-amino-6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the imino and methoxy groups. The phenethyl side chain is then attached through a series of reactions involving nucleophilic substitution and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions

4-imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline-based compounds.

Aplicaciones Científicas De Investigación

4-imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.

Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It finds applications in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the methoxy groups may enhance its solubility and bioavailability. The phenethyl side chain can interact with hydrophobic pockets in proteins, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key analogs differ primarily in their R-group substituents, which modulate molecular weight, solubility, and electronic properties. A comparative analysis is summarized below:

Table 1. Structural and Physicochemical Comparison

*Hypothetical structure derived from substituent analysis.

Key Observations:

- Phenethyl vs. Thienylmethyl/Furylmethyl: The phenethyl group increases molecular weight and lipophilicity compared to heteroaromatic substituents (thienylmethyl, furylmethyl), which may enhance membrane permeability but reduce aqueous solubility.

Actividad Biológica

4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione is a compound with potential therapeutic applications, particularly in oncology and pharmacology. Its structural features suggest possible interactions with biological targets, which have been the focus of various studies.

- Molecular Formula : C20H20N4O2S

- Molecular Weight : 380.47 g/mol

- CAS Number : 477848-81-0

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its cytotoxic effects, potential as a multidrug resistance modulator, and other pharmacological properties.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of 4-imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2(1H)-quinazolinethione using various cancer cell lines.

-

Cell Lines Tested :

- K562 (chronic myeloid leukemia)

- K562/A02 (multidrug-resistant variant)

-

Findings :

- The compound exhibited low cytotoxic activity against K562 cells but showed promising results in overcoming drug resistance in the K562/A02 cell line.

- The IC50 values for selected derivatives were reported as follows:

- Compound 6e: IC50 = 0.66 μM

- Compound 6h: IC50 = 0.65 μM

- Compound 7c: IC50 = 0.96 μM

- These values indicate a significant reversal of drug resistance compared to standard treatments like verapamil (IC50 = 16.59 μM) .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Efflux Pumps : By modulating P-glycoprotein and other efflux transporters, it enhances the intracellular accumulation of chemotherapeutic agents.

- Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through intrinsic pathways.

Case Study 1: Multidrug Resistance Reversal

A study published in PubMed evaluated a series of quinazoline derivatives for their ability to reverse multidrug resistance in cancer cells. The specific derivative containing the quinazolinethione moiety demonstrated enhanced cytotoxicity in resistant cell lines compared to non-resistant counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

Research has also focused on the structure-activity relationship of similar compounds. Modifications to the quinazoline structure significantly influenced biological activity, indicating that specific functional groups are critical for enhancing efficacy against resistant cancer phenotypes .

Data Table: Summary of Biological Activities

| Compound | Cell Line | IC50 (μM) | Activity Description |

|---|---|---|---|

| 4-Imino... | K562 | >10 | Low cytotoxicity |

| 4-Imino... | K562/A02 | 0.66 | Significant reversal of drug resistance |

| Verapamil | K562/A02 | 16.59 | Standard comparator for resistance studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.